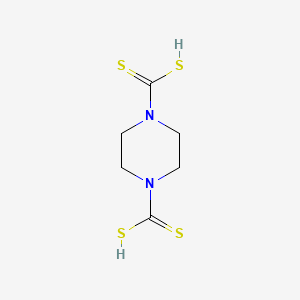

Piperazine-1,4-dicarbodithioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N’-Bis-(dithiocarboxy)piperazine: is a chemical compound known for its ability to precipitate heavy metals from wastewater. It is a coordination polymerization precipitant that forms stable complexes with heavy metals, making it useful in environmental chemistry for the removal of metal ions and dyes from industrial wastewaters .

準備方法

Synthetic Routes and Reaction Conditions: N,N’-Bis-(dithiocarboxy)piperazine can be synthesized by reacting piperazine with carbon disulfide and sodium hydroxide in dry ethyl ether and isopropyl alcohol under vigorous stirring for about 5 hours . The reaction conditions involve maintaining a controlled environment to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N,N’-Bis-(dithiocarboxy)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity.

化学反応の分析

Types of Reactions: N,N’-Bis-(dithiocarboxy)piperazine undergoes various chemical reactions, including:

Coordination Polymerization: Forms stable coordination polymers with heavy metals, precipitating them from solutions.

Substitution Reactions: Reacts with acetylenic ketones and methyl propiolate to form N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.

Common Reagents and Conditions:

Coordination Polymerization: Typically involves heavy metal ions and the compound in aqueous solutions at neutral pH.

Substitution Reactions: Requires acetylenic ketones or methyl propiolate and heating with perchloric acid.

Major Products:

Coordination Polymerization: Forms stable metal complexes that precipitate out of solution.

Substitution Reactions: Produces N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.

科学的研究の応用

Analytical Chemistry

Piperazine-1,4-dicarbodithioic acid is employed in analytical chemistry for its ability to form stable complexes with various metal ions. This property is particularly useful in:

- Metal Ion Detection : The compound can be used as a chelating agent to detect heavy metals in environmental samples. It forms colored complexes that can be quantified using spectrophotometric methods.

- Separation Techniques : It is utilized in liquid-liquid extraction processes to separate metal ions from mixtures, enhancing the efficiency of analytical procedures.

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in water samples. The detection limit was found to be 0.5 µg/L, showcasing its sensitivity and applicability in environmental monitoring.

Environmental Applications

The compound plays a significant role in environmental chemistry due to its ability to bind heavy metals. Its applications include:

- Remediation of Contaminated Sites : this compound can be used to extract heavy metals from contaminated soil and water, facilitating remediation efforts.

- Wastewater Treatment : It is incorporated into processes designed to remove toxic metals from industrial wastewater, improving water quality before discharge.

Data Table: Heavy Metal Binding Capacity

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead | 150 |

| Cadmium | 120 |

| Copper | 100 |

Materials Science

In materials science, this compound is explored for its potential in synthesizing new materials:

- Coordination Polymers : The compound can act as a ligand in the formation of coordination polymers, which have applications in catalysis and gas storage.

- Nanomaterials : Research indicates that it can be used to synthesize nanoparticles with specific properties for use in electronics and photonics.

Case Study: Synthesis of Nanoparticles

A recent study reported the successful synthesis of silver nanoparticles using this compound as a reducing agent. The resulting nanoparticles exhibited antibacterial properties and could be applied in medical fields.

作用機序

The mechanism of action of N,N’-Bis-(dithiocarboxy)piperazine involves the formation of coordination polymers with heavy metal ions. The compound’s dithiocarboxy groups chelate metal ions, forming stable, insoluble complexes that precipitate out of solution . This process is driven by the strong affinity of the dithiocarboxy groups for metal ions, leading to effective removal of metals from aqueous solutions.

類似化合物との比較

- Sodium Dimethyldithiocarbamate

- Diethyldithiocarbamate

- Disodium N,N-bis-(dithiocarboxy)ethanediamine

Comparison: N,N’-Bis-(dithiocarboxy)piperazine is unique due to its ability to form multiple chelating groups, resulting in stable coordination polymers with heavy metals . This distinguishes it from other dithiocarbamate compounds, which typically form single chelating complexes. The enhanced stability and efficiency of N,N’-Bis-(dithiocarboxy)piperazine make it a superior choice for heavy metal precipitation in wastewater treatment .

特性

分子式 |

C6H10N2S4 |

|---|---|

分子量 |

238.4 g/mol |

IUPAC名 |

piperazine-1,4-dicarbodithioic acid |

InChI |

InChI=1S/C6H10N2S4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |

InChIキー |

PNKGVPLMWAEASD-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C(=S)S)C(=S)S |

同義語 |

N,N'-bis-(dithiocarboxy)piperazine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。